Cas no 1214344-06-5 (2,3,4-Trichloro-6-(trifluoromethyl)pyridine)
2,3,4-Trichloro-6-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,3,4-trichloro-6-(trifluoromethyl)pyridine
- FCH1389919
- AX8169193
- 2,3,4-Trichloro-6-(trifluoromethyl)pyridine
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- Inchi: 1S/C6HCl3F3N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H
- InChI Key: SECLDSZHDRCPMX-UHFFFAOYSA-N
- SMILES: ClC1C(=C(N=C(C(F)(F)F)C=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 187
- Topological Polar Surface Area: 12.9
2,3,4-Trichloro-6-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761916-1g |
2,3,4-Trichloro-6-(trifluoromethyl)pyridine |
1214344-06-5 | 98% | 1g |
¥5964.00 | 2024-08-09 |
2,3,4-Trichloro-6-(trifluoromethyl)pyridine Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2,3,4-Trichloro-6-(trifluoromethyl)pyridine
Introduction to 2,3,4-Trichloro-6-(trifluoromethyl)pyridine (CAS No: 1214344-06-5)
2,3,4-Trichloro-6-(trifluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No) 1214344-06-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic derivative features a pyridine core substituted with three chlorine atoms at the 2, 3, and 4 positions, and a trifluoromethyl group at the 6-position. The unique structural configuration of this compound imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The chlorinated pyridine framework of 2,3,4-Trichloro-6-(trifluoromethyl)pyridine enhances its reactivity, allowing for diverse functionalization strategies. This characteristic is particularly advantageous in medicinal chemistry, where such intermediates serve as building blocks for developing novel therapeutic agents. The presence of both electron-withdrawing chlorine atoms and the electron-donating trifluoromethyl group creates a balance that influences the compound's electronic distribution and interaction with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of halogenated pyridines. Studies have demonstrated that these compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity in drug candidates. Consequently, 2,3,4-Trichloro-6-(trifluoromethyl)pyridine has become a focal point in synthetic efforts aimed at generating new molecular entities with enhanced efficacy.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. By serving as a precursor for more complex scaffolds, 2,3,4-Trichloro-6-(trifluoromethyl)pyridine enables the construction of inhibitors with high selectivity and potency. Recent advancements in structure-activity relationship (SAR) studies have highlighted its utility in designing molecules that can modulate kinase activity without off-target effects.
The synthesis of 2,3,4-Trichloro-6-(trifluoromethyl)pyridine typically involves multi-step reactions that incorporate chlorination and trifluoromethylation techniques. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and electrochemical fluorination, have been employed to achieve high yields and purity. These methods align with the industry's push toward greener and more efficient synthetic routes, ensuring that the compound can be produced sustainably while maintaining its pharmaceutical relevance.
From a computational chemistry perspective, the molecular properties of 2,3,4-Trichloro-6-(trifluoromethyl)pyridine have been extensively studied using density functional theory (DFT) and molecular dynamics simulations. These computational approaches provide insights into its electronic structure, solvation behavior, and interactions with biological targets. Such data are instrumental in guiding experimental design and optimizing drug-like properties. The integration of computational tools with traditional wet chemistry has accelerated the discovery process for novel therapeutics derived from this compound.
The pharmaceutical industry continues to leverage halogenated pyridines like 2,3,4-Trichloro-6-(trifluoromethyl)pyridine in late-stage drug development. Its versatility as an intermediate allows for rapid diversification of molecular structures while maintaining core pharmacophoric elements. This adaptability is critical in addressing unmet medical needs where rapid iteration and optimization are essential. As research progresses,the role of this compound is expected to expand,with new applications emerging in areas such as immunotherapy and neurodegenerative disease treatment.
Regulatory considerations also play a vital role in the utilization of 2,3,4-Trichloro-6-(trifluoromethyl)pyridine. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material meets stringent quality standards before being incorporated into drug candidates. Additionally,continuous monitoring for impurities or by-products is necessary to uphold safety standards throughout the supply chain. These measures underscore the importance of rigorous quality control in translating laboratory discoveries into viable therapeutics.
The future prospects for 2,3,4-trichloro-6-trifluoromethyl-pyridine are promising,with ongoing research exploring its potential beyond traditional pharmaceutical applications。For instance,its structural motifs could inspire new materials or agrochemicals with tailored functionalities。Collaborative efforts between academia and industry will be key to unlocking these possibilities,fostering innovation across multiple scientific disciplines。As our understanding of molecular interactions deepens,the versatility of this compound will likely lead to groundbreaking advancements in multiple sectors。
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